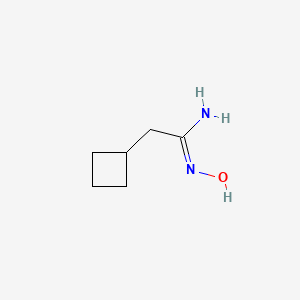
2-Cyclobutyl-N-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-N’-hydroxyethanimidamide is an organic compound with the molecular formula C6H12N2O It features a cyclobutyl group attached to an ethanimidamide moiety, with a hydroxyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-N’-hydroxyethanimidamide typically involves the reaction of cyclobutylamine with ethyl formate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the amidine structure.
Industrial Production Methods: While specific industrial production methods for 2-cyclobutyl-N’-hydroxyethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amidines.
Scientific Research Applications
2-Cyclobutyl-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclobutane-containing compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-N’-hydroxyethanimidamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The amidine group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclobutyl group provides hydrophobic interactions that enhance binding affinity.
Comparison with Similar Compounds
Cyclobutylamine: Shares the cyclobutyl group but lacks the amidine and hydroxyl functionalities.
N-Hydroxyethanimidamide: Contains the amidine and hydroxyl groups but lacks the cyclobutyl moiety.
Uniqueness: 2-Cyclobutyl-N’-hydroxyethanimidamide is unique due to the combination of the cyclobutyl group and the amidine structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-cyclobutyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H12N2O/c7-6(8-9)4-5-2-1-3-5/h5,9H,1-4H2,(H2,7,8) |
InChI Key |
GOWJYJWLSDUDJT-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(C1)C/C(=N/O)/N |
Canonical SMILES |
C1CC(C1)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)
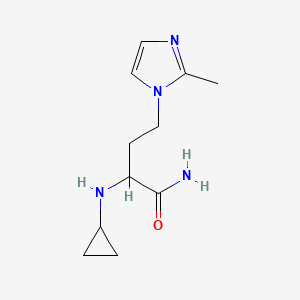
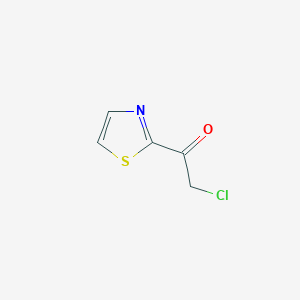


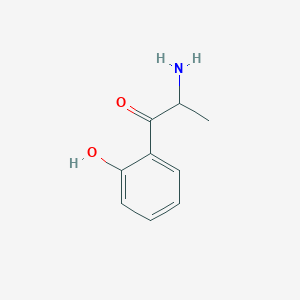

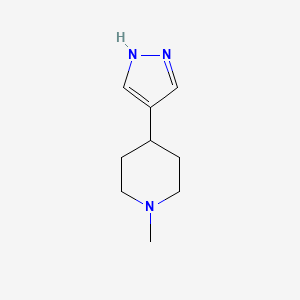
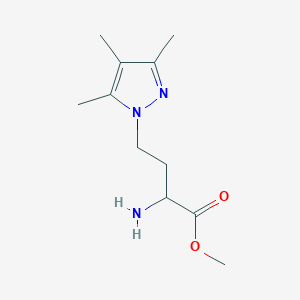


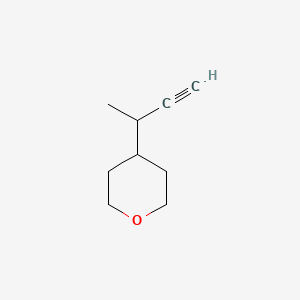
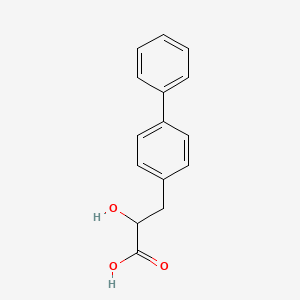
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)
